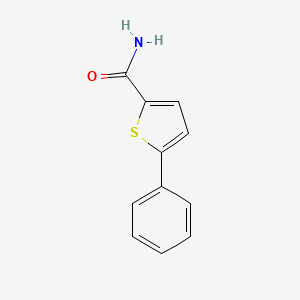![molecular formula C22H22N6 B13997944 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)
2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine is a complex organic compound that features a benzimidazole moiety linked to a quinazoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the construction of the quinazoline ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated derivatives.
Scientific Research Applications
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: This compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-benzimidazole: A simpler structure with similar functional groups.
Quinazoline derivatives: Compounds with a quinazoline core that may have different substituents.
Uniqueness
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine is unique due to its combination of benzimidazole and quinazoline structures, which confer specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C22H22N6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(2-aminobenzimidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C22H22N6/c23-21-25-18-12-6-7-13-19(18)28(21)22-26-17-11-5-4-10-16(17)20(27-22)24-14-15-8-2-1-3-9-15/h1-3,6-9,12-13H,4-5,10-11,14H2,(H2,23,25)(H,24,26,27) |
InChI Key |
HFUJVVKYRPFTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3C4=CC=CC=C4N=C3N)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


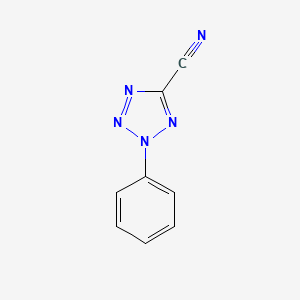
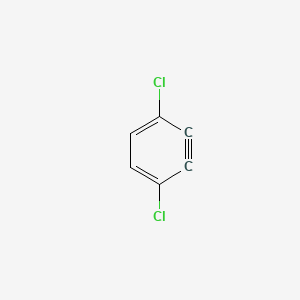

![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
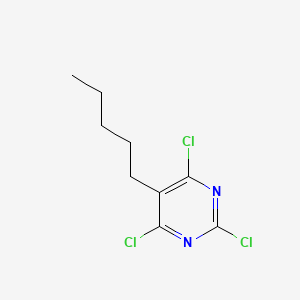
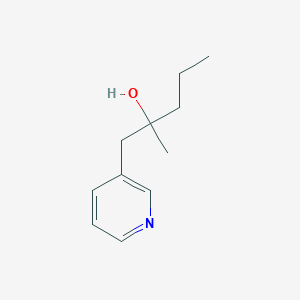
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
